
4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8BrClN2O2 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydrazinyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride typically involves multiple steps, including bromination, chlorination, and hydrazinylation of benzoic acid derivatives
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often include the use of cost-effective starting materials and optimized reaction conditions to achieve efficient synthesis. The process may be carried out in large batches, with careful control of temperature, pressure, and reaction time to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-hydrazinylbenzoic acid hydrochloride
- 5-Chloro-2-hydrazinylbenzoic acid hydrochloride
- 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride
Uniqueness
4-Bromo-5-chloro-2-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H7BrCl2N2O2 |
|---|---|
Peso molecular |
301.95 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-2-hydrazinylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H6BrClN2O2.ClH/c8-4-2-6(11-10)3(7(12)13)1-5(4)9;/h1-2,11H,10H2,(H,12,13);1H |
Clave InChI |
WZYIKSFWJZSDIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Br)NN)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


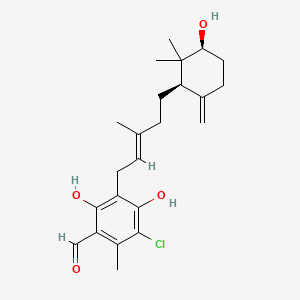
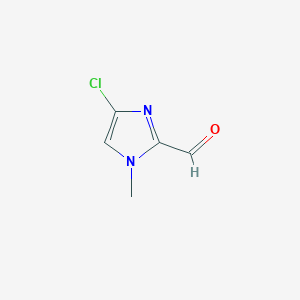
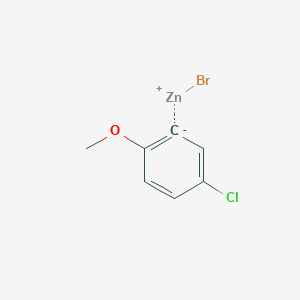
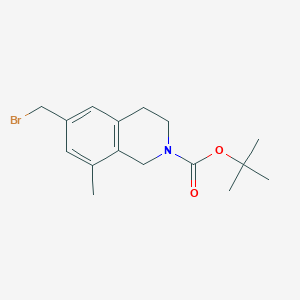
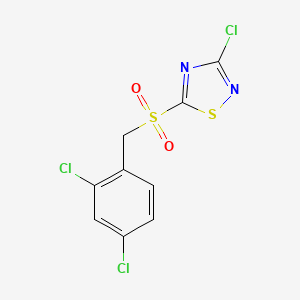
![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
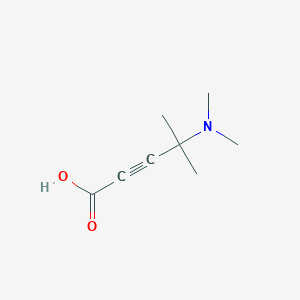

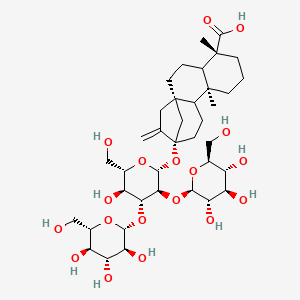
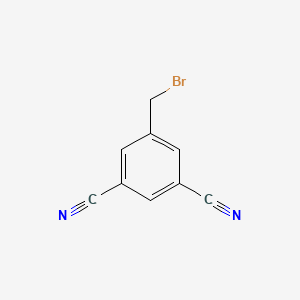
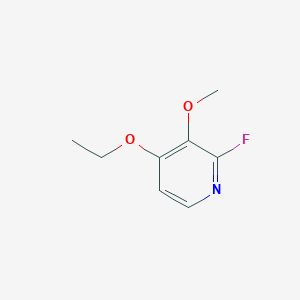
![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)


